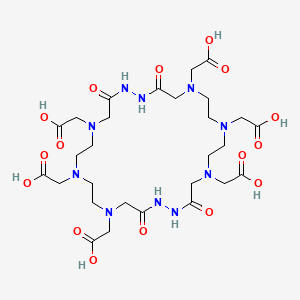
3,3'-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two benzopyran moieties connected by a phenylene bridge, with methoxy groups at the 7-position of each benzopyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) typically involves the Ullmann coupling reaction. This reaction is carried out by reacting N,N’-diphenylbenzene-1,4-diamine with bromo-7-ethoxy-4-methylcoumarin in the presence of a copper catalyst (CuCl) and 1,10-phenanthroline . The reaction mixture is refluxed in dichlorobenzene at 170°C under a nitrogen atmosphere for 18 hours. After completion, the product is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann coupling reaction is a scalable and efficient method that can be adapted for large-scale synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
化学反応の分析
Types of Reactions
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted benzopyran derivatives.
科学的研究の応用
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of optoelectronic devices due to its excellent optical properties.
作用機序
The mechanism of action of 3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) involves its interaction with specific molecular targets and pathways. The compound’s benzopyran moieties can interact with enzymes and receptors, modulating their activity. The methoxy groups enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: A simpler benzopyran derivative with similar optical properties.
3,3’-(Arylmethylene)bis(4-methoxy-3,1-phenylene)dipyridine: A related compound used in Suzuki–Miyaura cross-coupling reactions.
1,1’-(1,4-Biphenylene)bis(3-aryl-5-phenylformazans): Another bis-compound with applications in organic synthesis.
Uniqueness
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) is unique due to its dual benzopyran structure connected by a phenylene bridge, which imparts distinct optical and biological properties. The presence of methoxy groups further enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
191168-38-4 |
|---|---|
分子式 |
C26H18O6 |
分子量 |
426.4 g/mol |
IUPAC名 |
7-methoxy-3-[4-(7-methoxy-2-oxochromen-3-yl)phenyl]chromen-2-one |
InChI |
InChI=1S/C26H18O6/c1-29-19-9-7-17-11-21(25(27)31-23(17)13-19)15-3-5-16(6-4-15)22-12-18-8-10-20(30-2)14-24(18)32-26(22)28/h3-14H,1-2H3 |
InChIキー |
QDCMUUHXRIWBRE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C4=CC5=C(C=C(C=C5)OC)OC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


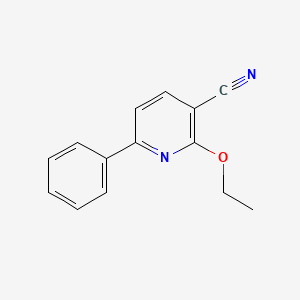
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
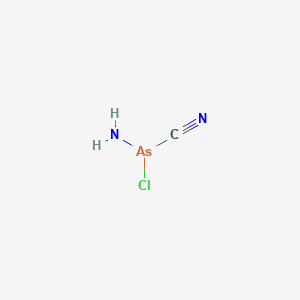
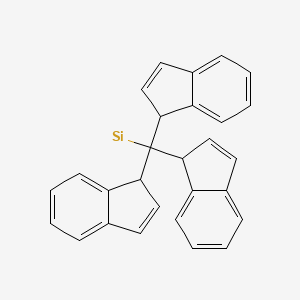
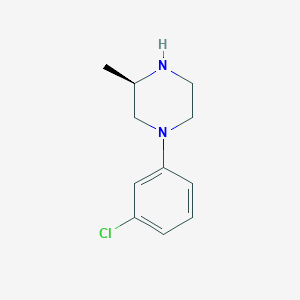
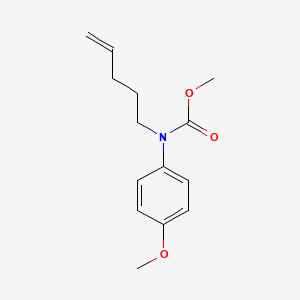


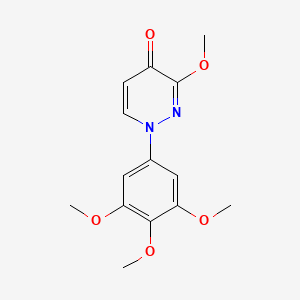
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)


![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
